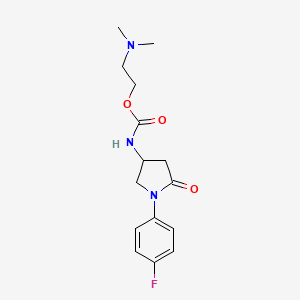

![molecular formula C21H18ClN5O3 B2722214 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1251679-05-6](/img/structure/B2722214.png)

2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

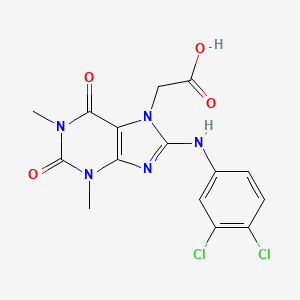

This compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It belongs to a class of compounds that have been synthesized for their potential antimicrobial activity . The structure of these compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . IR spectroscopy can give insights into the functional groups present .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can be determined experimentally . Spectroscopic techniques like NMR and IR can provide information about the chemical structure .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antibacterial and Antifungal Applications

Compounds similar to 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide have been synthesized and tested for their antimicrobial properties. For example, derivatives of pyrazoline and pyrazole have shown significant antimicrobial activity against a variety of bacteria and fungi, indicating their potential as therapeutic agents in combating infectious diseases (Hassan, 2013).

Anticancer and Antimicrobial Activities

Another study demonstrated the synthesis of antipyrine-based heterocycles, incorporating motifs related to the queried compound, which exhibited notable anticancer and antimicrobial activities. This suggests a promising avenue for the development of new treatments against cancer and microbial infections (Riyadh, S., Kheder, N. A., & Asiry, Ahlam M., 2013).

Antioxidant Properties

The incorporation of the triazolo and pyrazine cores into heterocyclic compounds has also been explored for their antioxidant activities. Such derivatives can neutralize free radicals, potentially reducing oxidative stress and its associated diseases (Vlachou, Evangelia-Eirini N., et al., 2023).

Synthesis of Heterocyclic Compounds

The structural complexity of triazolo[4,3-a]pyrazines lends itself to the synthesis of various heterocyclic compounds with interesting biological properties. For instance, the development of oxadiazole derivatives bearing this core structure has led to compounds with potential pharmacological applications, showcasing the versatility of this chemical scaffold in drug discovery (Karpina, V. R., et al., 2019).

Insecticidal Applications

Research into derivatives of thiadiazole, a moiety related to the queried compound, has yielded new compounds with promising insecticidal properties against agricultural pests. This demonstrates the potential of such chemical structures in developing safer, more effective pest control agents (Fadda, A., et al., 2017).

Direcciones Futuras

Compounds of this class have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, future research could focus on exploring these activities further and optimizing the structure of these compounds for better activity and selectivity.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target the c-met kinase , which plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It’s suggested that similar compounds may inhibit the activity of their target proteins, such as c-met kinase , leading to a decrease in the signaling pathways that promote cell growth and survival.

Biochemical Pathways

Given its potential target, it might influence pathways related to cell growth and survival, particularly those involving c-met kinase .

Result of Action

Based on the potential inhibition of c-met kinase , it could potentially lead to a decrease in cell growth and survival.

Propiedades

IUPAC Name |

2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O3/c1-13-3-4-14(2)17(11-13)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)30-16-7-5-15(22)6-8-16/h3-11H,12H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWCHZOBQMTZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

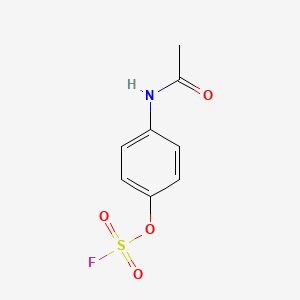

![[(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2722133.png)

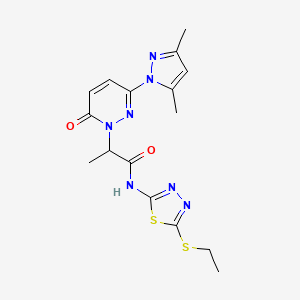

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2722135.png)

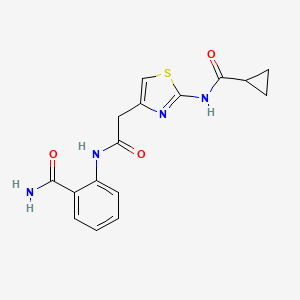

![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722136.png)

![3-[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2722137.png)

![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2722144.png)

![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2722145.png)

![2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2722148.png)

![N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2722149.png)

![1-Azaspiro[5.5]undecane;hydrochloride](/img/structure/B2722152.png)